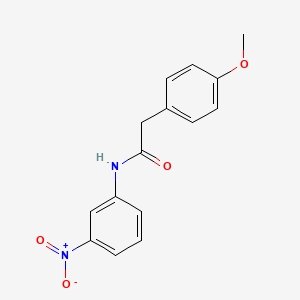
5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as acetylacetone, benzaldehyde, and trifluoromethylated reagents.
Condensation Reaction: The initial step involves a condensation reaction between acetylacetone and benzaldehyde in the presence of a base such as sodium ethoxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Pyrimidinone derivatives with additional oxygen functionalities.
Reduction Products: Reduced pyrimidinone compounds with altered electronic properties.
Substitution Products: New derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activities, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-acetyl-6-methyl-1-phenylpyrimidin-2(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activities.
6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one: Lacks the acetyl group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one enhances its metabolic stability and biological activity compared to similar compounds without this group. This makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
5-acetyl-6-methyl-1-phenyl-4-(trifluoromethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-11(9(2)20)12(14(15,16)17)18-13(21)19(8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJAXSURWRRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C2=CC=CC=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5624377.png)

![3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5624395.png)
![N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5624409.png)
![1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5624410.png)
![9-allyl-4-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624414.png)
![1-ethyl-6-oxo-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5624426.png)

![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine](/img/structure/B5624443.png)
![8-(cyclopentylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5624446.png)

